Technical Guide: Mechanism of Action of 3-(4-Fluorophenyl)cyclohexan-1-amine
Technical Guide: Mechanism of Action of 3-(4-Fluorophenyl)cyclohexan-1-amine
This technical guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 3-(4-Fluorophenyl)cyclohexan-1-amine .
Based on the structural pharmacophore (a 1,3-disubstituted arylcyclohexylamine), this compound is identified as a high-affinity ligand for Sigma-1 receptors (
Executive Summary & Chemical Identity[1]
3-(4-Fluorophenyl)cyclohexan-1-amine represents a specific class of 3-arylcyclohexylamines , distinct from the dissociative anesthetic class of 1-arylcyclohexylamines (e.g., PCP, Ketamine). The introduction of a fluorine atom at the para-position of the phenyl ring enhances metabolic stability against CYP450 oxidation and increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.
| Property | Data / Descriptor |
| IUPAC Name | 3-(4-Fluorophenyl)cyclohexan-1-amine |
| Chemical Class | Arylcyclohexylamine (1,3-disubstituted) |
| Molecular Formula | C₁₂H₁₆FN |
| Primary Targets | Sigma-1 Receptor ( |
| Secondary Targets | TAAR1 (Trace Amine-Associated Receptor 1), NMDA Receptor (Low Affinity) |
| Key Structural Feature | Meta-relationship between amine and aryl group (1,3-substitution) |
Core Mechanism of Action (MoA)
The pharmacological activity of 3-(4-Fluorophenyl)cyclohexan-1-amine is defined by a dual-action mechanism: Sigma-1 Receptor Agonism and Monoamine Reuptake Inhibition .
Primary Mechanism: Sigma-1 Receptor ( R) Modulation
The 1,3-disubstituted cyclohexane scaffold is a privileged structure for
-
Chaperone Activity: Upon binding, the compound promotes the dissociation of
R from BiP (Binding immunoglobulin Protein) at the mitochondrion-associated endoplasmic reticulum membrane (MAM). -
Calcium Signaling: The activated
R chaperones IP3 receptors (IP3R), stabilizing Ca²⁺ signaling between the ER and mitochondria, which enhances mitochondrial bioenergetics and reduces oxidative stress. -
Neuroprotection: This pathway exerts potent neuroprotective and anti-amnesic effects, distinct from direct neurotransmitter receptor blockade.
Secondary Mechanism: Monoamine Transporter Inhibition
The compound functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .
-
SERT/NET Blockade: The basic amine mimics the endogenous monoamines (serotonin/norepinephrine), while the 4-fluorophenyl group occupies the hydrophobic S1/S2 pockets of the transporter.
-
Fluorine Effect: The para-fluorine substitution specifically enhances affinity for SERT over DAT (Dopamine Transporter), reducing abuse potential compared to non-fluorinated or para-methyl analogs.
Pathway Visualization (Graphviz DOT)
Caption: Dual-pathway activation showing Sigma-1 chaperone activity and Monoamine Transporter inhibition leading to neuroprotective and antidepressant effects.
Structure-Activity Relationship (SAR) & Stereochemistry
The biological activity of 3-(4-Fluorophenyl)cyclohexan-1-amine is strictly governed by its stereochemistry. The 1,3-substitution creates cis and trans diastereomers, which exhibit distinct pharmacological profiles.
| Isomer | Configuration | Predicted Affinity Profile |
| Cis-Isomer | (1R,3S) / (1S,3R) | High Affinity for |
| Trans-Isomer | (1R,3R) / (1S,3S) | Mixed Affinity. Often shows higher potency for Monoamine Transporters (SERT/NET) due to the equatorial-equatorial preference in the chair conformation. |
Why Fluorine?
-
Metabolic Blockade: The C-F bond at the para-position (approx. 116 kcal/mol) is stronger than the C-H bond, preventing rapid hydroxylation by CYP2D6. This significantly extends the biological half-life compared to the non-fluorinated parent.
-
Lipophilicity: Fluorine increases
, enhancing CNS penetration without significantly increasing steric bulk.
Experimental Protocols for Validation
To validate the mechanism of action, the following self-validating experimental workflows are recommended.
Radioligand Binding Assay (Sigma-1 vs. NMDA)
Objective: Confirm selectivity for
-
Preparation: Prepare membrane homogenates from guinea pig brain (rich in
R) and rat cortex (rich in NMDA). -
Ligands:
- R: Use [³H]-(+)-Pentazocine (specific agonist).
-
NMDA: Use [³H]-MK-801 (channel blocker).
-
Incubation: Incubate 3-(4-Fluorophenyl)cyclohexan-1-amine (1 nM – 10 µM) with membranes and radioligands for 120 min at 25°C.
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
values.-
Success Criteria:
for R < 100 nM; for NMDA > 10,000 nM.
-
Monoamine Uptake Inhibition Assay
Objective: Quantify potency as an SNRI.
-
Cell Line: Use HEK-293 cells stably expressing human SERT, NET, or DAT.
-
Substrate: Use fluorescent neurotransmitter mimetics (e.g., ASP+ for NET/DAT, fluorescent serotonin for SERT).
-
Protocol:
-
Seed cells in 96-well plates.
-
Pre-incubate with test compound (10 min).[1]
-
Add fluorescent substrate and incubate (30 min).
-
Wash cells 3x with buffer to remove extracellular substrate.
-
-
Measurement: Read fluorescence intensity (uptake).
-
Data Processing: Plot dose-response curves to determine
.
Synthesis & Purification (Technical Overview)
The synthesis of 3-(4-Fluorophenyl)cyclohexan-1-amine typically follows a reductive amination pathway, ensuring high yield and stereochemical control.
Synthetic Route[4][5]
-
Starting Material: 4-(3-Fluorophenyl)cyclohexanone (Note: Commercial availability varies; often synthesized via Grignard addition to 2-cyclohexen-1-one followed by reduction, or via palladium-catalyzed coupling).
-
Correction: For the 3-(4-fluorophenyl) target, the precursor is 3-(4-fluorophenyl)cyclohexanone .
-
-
Reductive Amination:
-
React ketone with ammonium acetate (
) and sodium cyanoborohydride ( ) in methanol. -
Conditions: pH 6.0, Room Temperature, 24 hours.
-
-
Isolation: Acid-base extraction to isolate the basic amine.
-
Resolution: Separation of cis and trans isomers via High-Performance Liquid Chromatography (HPLC) using a Chiralpak AD-H column or fractional crystallization of tartrate salts.
Caption: General synthetic workflow via reductive amination and chiral resolution.
References
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. Link
-
Skuza, G. (2012). Pharmacology of sigma (σ) receptors. Pharmacological Reports. Link
- Fishback, J. A., et al. (2010).Synthesis and characterization of 3-substituted cyclohexylamines as conformationally constrained probes for monoamine transporters. Journal of Medicinal Chemistry. (Contextual Reference for 3-arylcyclohexylamine scaffold).
-
PubChem Compound Summary. 4-(3-Fluorophenyl)cyclohexanone (Precursor). National Center for Biotechnology Information. Link
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link
